molecular formula C12H7NO3 B11478721 5-Aminobenzo[DE]isochromene-1,3-dione CAS No. 23204-38-8

5-Aminobenzo[DE]isochromene-1,3-dione

Cat. No.: B11478721
CAS No.: 23204-38-8
M. Wt: 213.19 g/mol
InChI Key: JUFBFZSMKMBCBO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

5-Aminobenzo[DE]isochromene-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Aminobenzo[DE]isochromene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Aminobenzo[DE]isochromene-1,3-dione exerts its effects involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids. This can lead to the modulation of enzyme activity and the alteration of cellular pathways .

Comparison with Similar Compounds

5-Aminobenzo[DE]isochromene-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

7-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFBFZSMKMBCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506723
Record name 5-Amino-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23204-38-8
Record name 5-Amino-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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